6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol This compound is characterized by its unique structure, which includes an imidazo-thiazole ring system substituted with a methoxy group and an aldehyde functional group
Mechanism of Action
Mode of Action
It’s known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (car) nuclear translocation . This suggests that 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might interact with its targets and cause changes at the molecular level.
Biochemical Pathways
It’s known that some thiazole derivatives can interact with topoisomerase ii, leading to dna double-strand breaks . This could potentially be one of the pathways affected by this compound.
Result of Action
Some compounds showed dose-dependent antiproliferative effects against certain cell lines , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functionalization to introduce the methoxy and aldehyde groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve multi-step synthesis in a controlled environment, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Reduction: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-methanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes
Comparison with Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Comparison: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted analogs, the methoxy group can enhance solubility and potentially alter the compound’s interaction with biological targets .
Properties
IUPAC Name |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZZVYHLXZYNIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C=CSC2=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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